Calcium polystyrene sulfonate

Catalog No.
S3358155
CAS No.
37286-92-3
M.F
C8H7CaO3S+
M. Wt
223.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium polystyrene sulfonate

CAS Number

37286-92-3

Product Name

Calcium polystyrene sulfonate

IUPAC Name

calcium;2-ethenylbenzenesulfonate

Molecular Formula

C8H7CaO3S+

Molecular Weight

223.28 g/mol

InChI

InChI=1S/C8H8O3S.Ca/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+2/p-1

InChI Key

IJBYVKWTVVYTPL-UHFFFAOYSA-M

SMILES

C=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]

Synonyms

calcium polystyrene sulfonate, calcium resonium, Kalimate, Kayexalate, poly(styrene sulfonate sodium salt), poly(styrenesulfonate), polystyrene sulfonate, polystyrene sulfonic acid, polystyrene sulfonic acid, homopolymer, calcium salt, polystyrene sulfonic acid, homopolymer, sodium salt, PSSO3, Resonium-A, sodium polystyrene sulfonate

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]

Calcium polystyrene sulfonate is a cation exchange resin primarily used for the treatment of hyperkalemia, a condition characterized by elevated potassium levels in the blood. This compound is derived from polystyrene sulfonic acid through a sulfonation process, where polystyrene is treated with sulfur trioxide to introduce sulfonic acid groups. Calcium polystyrene sulfonate is insoluble in water and functions by exchanging calcium ions for potassium ions in the gastrointestinal tract, thereby facilitating the excretion of excess potassium through feces .

Toxicity:

Calcium polystyrene sulfonate is generally well-tolerated when used as directed. However, potential side effects include constipation, nausea, vomiting, and gastrointestinal irritation []. In rare cases, it can cause low blood calcium levels (hypocalcemia) [].

Flammability

Not flammable.

Reactivity

Can react with strong oxidizing agents.

Important Note:

Calcium polystyrene sulfonate should not be used in patients with intestinal obstruction or gastrointestinal bleeding due to the risk of worsening these conditions [].

Calcium polystyrene sulfonate+Potassium+Calcium2++Potassium polystyrene sulfonate\text{Calcium polystyrene sulfonate}+\text{Potassium}^+\rightleftharpoons \text{Calcium}^{2+}+\text{Potassium polystyrene sulfonate}

This process effectively reduces serum potassium levels by promoting its elimination from the body .

The synthesis of calcium polystyrene sulfonate involves several key steps:

  • Sulfonation of Polystyrene: Polystyrene is treated with sulfur trioxide to introduce sulfonic acid groups.
  • Neutralization: The resulting polystyrene sulfonic acid is neutralized with calcium hydroxide or calcium carbonate to produce calcium polystyrene sulfonate.
  • Purification: The resin is then purified and dried to obtain the final product.

Alternative methods may include variations in temperature and pressure during the sulfonation process to achieve different degrees of sulfonation and cross-linking .

Unique FeaturesSodium Polystyrene SulfonateExchanges sodium for potassiumTreatment of hyperkalemiaMore commonly used than calcium variantPotassium Sodium Hydrogen PhosphateBinds potassium while releasing sodiumElectrolyte balanceUsed mainly in phosphate regulationMagnesium Polystyrene SulfonateExchanges magnesium for potassiumHyperkalemia treatmentLess common; specific to magnesium needs

Calcium polystyrene sulfonate is unique due to its specific application in patients requiring low sodium intake, making it particularly beneficial for individuals with heart conditions or those on sodium-restricted diets .

Research has indicated that calcium polystyrene sulfonate can interact with other medications and substances within the gastrointestinal tract. For instance, its efficacy may be influenced by concurrent use with sorbitol, which has been associated with increased risk of gastrointestinal complications such as colonic necrosis when used together. Monitoring serum electrolytes during treatment is crucial to avoid adverse effects like hypokalemia or hypercalcemia .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Wikipedia

Calcium polystyrene sulfonate

Dates

Modify: 2023-08-19

Explore Compound Types